2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol
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Overview
Description
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol is a chemical compound with the molecular formula C10H11BrClN3O.
Preparation Methods
The synthesis of 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine with butan-1-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Chemical Reactions Analysis
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as a kinase inhibitor in cancer treatment.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol can be compared with other similar compounds such as:
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but lacks the butan-1-ol moiety.
3-Bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine: This compound has a furyl group instead of the butan-1-ol moiety.
2-Methyl-2-propanyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-1-piperidinecarboxylate: This compound contains a piperidinecarboxylate group instead of the butan-1-ol moiety.
Properties
Molecular Formula |
C11H13BrClN3O |
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Molecular Weight |
318.60 g/mol |
IUPAC Name |
2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol |
InChI |
InChI=1S/C11H13BrClN3O/c1-3-7(5-17)8-4-9(13)16-11(14-8)10(12)6(2)15-16/h4,7,17H,3,5H2,1-2H3 |
InChI Key |
FXAHNTXLGVXYER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)C1=NC2=C(C(=NN2C(=C1)Cl)C)Br |
Origin of Product |
United States |
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